2-(Phenylsulfonyl)-3-(3-pyridyl)prop-2-enenitrile
Description
2-(Phenylsulfonyl)-3-(3-pyridyl)prop-2-enenitrile is an α,β-unsaturated nitrile derivative featuring a phenylsulfonyl group at position 2 and a pyridine ring at position 3 (meta configuration). Its molecular formula is C₁₅H₁₀N₂O₂S, with a molecular weight of 270.31 g/mol and a purity of 95.0% in commercial preparations . The compound’s conjugated system (phenylsulfonyl-pyridyl-prop-2-enenitrile) contributes to its electronic properties, making it relevant for applications in organic synthesis and materials science, though specific functional uses are less documented compared to analogues .
Properties
IUPAC Name |
(E)-2-(benzenesulfonyl)-3-pyridin-3-ylprop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2S/c15-10-14(9-12-5-4-8-16-11-12)19(17,18)13-6-2-1-3-7-13/h1-9,11H/b14-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRQRQNPEJRBKDO-NTEUORMPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C(=CC2=CN=CC=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)/C(=C/C2=CN=CC=C2)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Phenylsulfonyl)-3-(3-pyridyl)prop-2-enenitrile typically involves the reaction of a phenylsulfonyl precursor with a pyridyl-containing compound under specific conditions. Common synthetic routes may include:
Aldol Condensation: This reaction involves the condensation of an aldehyde or ketone with a nitrile in the presence of a base.
Michael Addition: This reaction involves the addition of a nucleophile to an α,β-unsaturated nitrile.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions using optimized conditions to maximize yield and purity. This may include:
Catalytic Processes: Using catalysts to enhance reaction rates and selectivity.
Continuous Flow Reactors: For efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
2-(Phenylsulfonyl)-3-(3-pyridyl)prop-2-enenitrile can undergo various types of chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones.
Reduction: Reduction of the nitrile group to an amine.
Substitution: Nucleophilic substitution reactions at the pyridyl ring.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing Agents: Such as lithium aluminum hydride or hydrogen gas with a catalyst.
Bases: Such as sodium hydroxide or potassium carbonate for substitution reactions.
Major Products
Oxidation Products: Sulfoxides or sulfones.
Reduction Products: Amines.
Substitution Products: Various substituted pyridyl derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.
Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-(Phenylsulfonyl)-3-(3-pyridyl)prop-2-enenitrile would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. For example:
Enzyme Inhibition: Binding to the active site of an enzyme, preventing substrate access.
Receptor Modulation: Binding to a receptor, altering its activity and downstream signaling pathways.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects on Electronic and Structural Properties
Electron-Withdrawing vs. Electron-Donating Groups
- 2-(4-Chlorophenyl)-3-(3-nitrophenyl)prop-2-enenitrile (CAS 104089-72-7): This analogue replaces the phenylsulfonyl and pyridyl groups with 4-chlorophenyl and 3-nitrophenyl substituents. Both groups are electron-withdrawing, enhancing the compound’s reactivity in electrophilic substitutions.
- 2-(1H-Benzodiazol-2-yl)-3-{[3-(trifluoromethyl)phenyl]amino}prop-2-enenitrile: The benzodiazolyl group introduces a heterocyclic, electron-deficient core, while the trifluoromethylphenylamino substituent adds steric bulk and electron-withdrawing effects. This combination may influence solubility and intermolecular interactions, as seen in its higher molecular weight (328.3 g/mol) compared to the phenylsulfonyl-pyridyl compound .
Pyridine Positional Isomerism
- (2Z)-3-(4-(Diphenylamino)phenyl)-2-(pyridin-3-yl)prop-2-enenitrile (I): The pyridyl group at the meta position (as in the target compound) allows for moderate π-π interactions. DFT calculations show a HOMO-LUMO gap of 3.2 eV in chloroform, with two stable conformers (anti and syn) differing by <1 eV in energy .
- (2Z)-3-(4-(Diphenylamino)phenyl)-2-(pyridin-4-yl)prop-2-enenitrile (II): The para-pyridyl isomer exhibits stronger π-π stacking due to alignment with the diphenylamino donor, reducing the HOMO-LUMO gap to 2.9 eV and enhancing charge-transfer properties .
Crystallographic and Packing Behavior
- (2Z)-2-(4-Methylphenyl)-3-(2-naphthyl)prop-2-enenitrile :
The naphthyl group introduces steric hindrance, creating a 60.30° dihedral angle with the benzene ring. Weak C–H⋯π interactions stabilize the crystal lattice, contrasting with the phenylsulfonyl-pyridyl compound, where sulfonyl groups may engage in stronger dipolar interactions .
Solvent-Dependent Optical Properties
Compounds with diphenylamino donors (e.g., I and II) exhibit solvatochromism, with fluorescence maxima shifting from 450 nm (nonpolar solvents) to 520 nm (polar solvents). The phenylsulfonyl-pyridyl derivative likely shows similar polarity-dependent behavior due to its conjugated acceptor-donor system, though experimental data is needed .
Data Tables
Table 1: Structural and Electronic Comparison
Table 2: Crystallographic Parameters
Biological Activity
2-(Phenylsulfonyl)-3-(3-pyridyl)prop-2-enenitrile is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.
- IUPAC Name : this compound
- Molecular Formula : CHNOS
- Molecular Weight : 270.31 g/mol
- CAS Number : 669708-39-8
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including breast and lung cancer cells. The compound induces apoptosis and inhibits cell proliferation through mechanisms involving the modulation of key signaling pathways such as the MAPK/ERK pathway.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 5.4 | Induction of apoptosis |
| A549 (Lung) | 7.1 | Inhibition of cell proliferation |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have shown that it possesses moderate antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus. Its mechanism involves disrupting bacterial cell wall synthesis.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | Not effective |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Inhibition of Kinases : The compound has been identified as a potential inhibitor of various kinases involved in cancer progression.
- Modulation of Apoptotic Pathways : It triggers apoptotic pathways by activating caspases and altering Bcl-2 family protein expressions.
- Antimicrobial Mechanisms : The sulfonyl group is hypothesized to play a crucial role in its interaction with bacterial enzymes involved in cell wall biosynthesis.
Case Study 1: Anticancer Activity
A study published in Cancer Letters demonstrated that treatment with this compound led to a significant reduction in tumor size in xenograft models of breast cancer. The study highlighted the compound's potential as a lead candidate for further drug development.
Case Study 2: Antimicrobial Efficacy
In a clinical microbiology study, the compound was tested against clinical isolates of Staphylococcus aureus. Results indicated that it could serve as a potential adjunct therapy in treating infections caused by antibiotic-resistant strains.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
